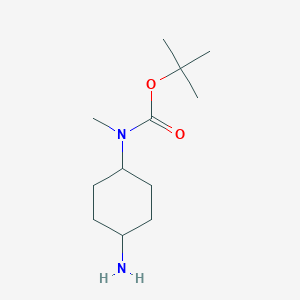![molecular formula C15H14N6O3 B2526830 N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]キノキサリン-2-カルボキサミド CAS No. 2034465-55-7](/img/structure/B2526830.png)
N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]キノキサリン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide (DMTQ) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMTQ is a quinoxaline derivative that is synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail. In
科学的研究の応用
カルボン酸とアミンの縮合
DMTMMは、カルボン酸とアミンを縮合させて対応するアミドを形成するための縮合剤として使用できます . この反応は通常、テトラヒドロフラン中で行われます .
カルボン酸のエステル化
DMTMMの別の用途は、カルボン酸をアルコールとエステル化して対応するエステルを形成することです . この反応は、有機合成において特に有用です。
ペプチド合成
DMTMMは、溶液中および固相ペプチド合成におけるカルボン酸を活性化する試薬として頻繁に使用されます . これにより、生化学および分子生物学の分野で貴重なツールとなります。
アミド化反応
DMTMMは、アルコールおよび水溶液中でのアミド化反応を仲介するトリアジン縮合試薬です . これは、多くの生物学的化合物に共通するアミドの合成において特に役立ちます。
ワインレブアミドの合成
DMTMMは、カルボン酸をプロトン性溶媒中で対応するワインレブアミドに変換するために使用できます . ワインレブアミドは、有機合成における有用な中間体です。
エステルおよびペプチドの合成
DMTMMは、溶液中および固相の両方でエステルおよびペプチドの合成にも使用されます . これは、さまざまな合成手順における試薬としての汎用性を示しています。
作用機序
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide operates by forming active esters with carboxylic acids . The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway primarily affected by N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is the amide coupling pathway . This pathway involves the activation of carboxylic acids and their subsequent reaction with amines to form amides . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .
Pharmacokinetics
The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems
Result of Action
The result of the action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is the formation of amides, esters, and other carboxylic derivatives . These compounds are formed through the activation of carboxylic acids and subsequent nucleophilic attack by amines, alcohols, or other nucleophiles .
Action Environment
The action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide can be influenced by environmental factors such as temperature and solvent conditions . For example, the compound is known to mediate amidation reactions effectively in tetrahydrofuran
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The biochemical properties of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide are largely defined by its triazine core. Triazine derivatives are known for their ability to participate in a variety of reactions, particularly in the formation of amides and esters
Cellular Effects
Given its structural similarity to other triazine derivatives, it may influence cell function through its interactions with various cellular components .
Molecular Mechanism
The molecular mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide involves the formation of active esters, which can undergo nucleophilic attack by amines or alcohols
特性
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-23-14-19-12(20-15(21-14)24-2)8-17-13(22)11-7-16-9-5-3-4-6-10(9)18-11/h3-7H,8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUABDDKTFCSFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)





![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)
![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
